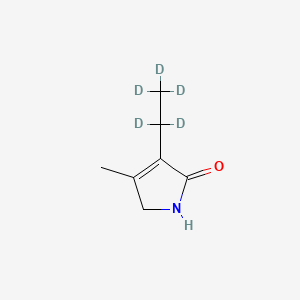

3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one

Overview

Description

3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one is a deuterated derivative of a pyrrolidinone compound Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the ethyl group, resulting in a compound with unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one typically involves the deuteration of the corresponding non-deuterated compound. One common method is the photochemical addition of deuterium bromide to ethylene-d4, followed by further reactions to introduce the pyrrolidinone structure . The reaction conditions often require controlled temperatures and the use of deuterated reagents to ensure high deuterium incorporation.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas and deuterated reagents. The production process must ensure high purity and isotopic enrichment to meet the standards required for research applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one has several scientific research applications:

Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the development of stable isotopic standards for analytical chemistry.

Mechanism of Action

The mechanism of action of 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions compared to hydrogen . This property makes it valuable in studying reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

3-(Ethyl)-1,5-dihydro-4-methyl-2H-pyrrol-2-one: The non-deuterated analog of the compound.

3-(Methyl-d3)-1,5-dihydro-4-methyl-2H-pyrrol-2-one: Another deuterated derivative with deuterium in the methyl group.

3-(Propyl-d7)-1,5-dihydro-4-methyl-2H-pyrrol-2-one: A similar compound with a deuterated propyl group.

Uniqueness: 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one is unique due to the specific placement of deuterium atoms in the ethyl group, which can significantly impact its chemical and physical properties. This uniqueness makes it particularly useful in studies requiring precise isotopic labeling and tracing.

Biological Activity

3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one (CAS No. 1028809-94-0) is a deuterated derivative of the pyrrolone class of compounds. While extensive research on its biological activity is limited, existing studies provide insights into its potential pharmacological effects, particularly in relation to neuropharmacology and receptor interactions.

- Molecular Formula : C7H6D5NO

- Molecular Weight : 130.2 g/mol

- Structure : The compound features a pyrrolone structure with an ethyl group and deuterium substitution, which may influence its metabolic stability and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with neurotransmitter receptors, particularly dopamine receptors. The following sections summarize key findings from relevant studies.

Dopamine Receptor Interaction

Research indicates that compounds structurally related to this compound exhibit selective activity towards dopamine receptors, particularly the D3 subtype. This selectivity is crucial for developing therapeutic agents targeting neuropsychiatric disorders.

Case Study: D3 Receptor Agonism

A study focused on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications in the pyrrolone structure can enhance D3 receptor agonist activity while minimizing D2 receptor antagonism. The compound ML417, a close analog, showed:

- EC50 at D3R : 710 nM

- IC50 at D2R : 16 μM

These findings suggest that structural modifications can lead to significant differences in receptor selectivity and efficacy .

Pharmacological Implications

The selective activation of the D3 receptor by compounds related to this compound may have implications for treating conditions such as schizophrenia and Parkinson's disease. The ability to selectively target D3 receptors could potentially reduce side effects associated with broader dopamine receptor activation.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several analogs related to this compound:

| Compound ID | D3R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |

|---|---|---|

| ML417 | 710 nM | 16 μM |

| Analog A | 278 nM | 9 μM |

| Analog B | 98 nM | >100 μM |

This comparative analysis highlights the potential for optimizing compounds within this class for therapeutic use by modifying their chemical structures .

Properties

IUPAC Name |

3-methyl-4-(1,1,2,2,2-pentadeuterioethyl)-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTNTSVMJWIYTQ-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=C(CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747720 | |

| Record name | 3-(~2~H_5_)Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028809-94-0 | |

| Record name | 3-(~2~H_5_)Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.